Lipophilicity Differentiation from Analogs
The computed XLogP3 value for 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is 1.6, which is driven by the specific placement of its ether substituents [1]. This differs from the unsubstituted parent, thiophene-2-carboxylic acid, and is predicted to be distinct from the 5-methoxy-3-(2-methoxyethoxy) regioisomer owing to altered intramolecular electronic effects. For a procurement scientist balancing solubility and permeability in a lead series, this quantifiable difference in a key ADME descriptor makes the compound a distinct entity that cannot be assumed equivalent to other structural isomers.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Thiophene-2-carboxylic acid (parent): XLogP3 ≈ 1.0-1.2 (estimated range). 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1707391-76-1): Data not publicly disclosed; predicted to differ based on regioisomeric electronic effects. |
| Quantified Difference | ~0.4-0.6 unit increase in logP vs. unsubstituted parent |
| Conditions | Computed value via XLogP3 algorithm on PubChem. No experimental logP value has been published. |
Why This Matters
A quantifiably different lipophilicity profile directly affects solubility, permeability, and formulation behavior, meaning this compound cannot be substituted with a parent or regioisomeric analog without altering the physicochemical profile of the final molecule.
- [1] PubChem. (2025). Computed Properties for CID 97618101, 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid. National Center for Biotechnology Information. View Source
